N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2 and its molecular weight is 388.25. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has explored the chemical reactivity and synthesis pathways involving related heterocyclic compounds, indicating the broader context of organic synthesis applications. For example, the reaction of similar pyrazole compounds with thionyl chloride has been studied to yield various derivatives, highlighting synthetic routes and chemical transformations relevant to constructing complex molecules like the one (Khutova et al., 2013). This research provides insights into the synthetic versatility of pyrazole carboxamides and related structures.
Heterocyclic Compound Synthesis
The utility of enaminonitriles in the synthesis of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been demonstrated. This research outlines methods for generating new compounds with potential pharmacological activities, offering a foundation for developing novel molecules with structures related to "N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide" (Fadda et al., 2012).
Potential Biological Activities
Several studies have synthesized and evaluated the biological activities of compounds structurally related to the specified molecule, shedding light on the potential biomedical applications of such chemicals. For instance, research on 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated significant antimycobacterial activity, suggesting that similar compounds might possess valuable therapeutic properties (Zítko et al., 2013).
Anticancer and Antimicrobial Applications
Novel pyrazolopyrimidines derivatives have been synthesized with anticancer and anti-5-lipoxygenase activities, highlighting the potential for compounds with similar frameworks to serve as leads in drug discovery efforts targeting cancer and inflammation (Rahmouni et al., 2016).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
It has been suggested that it may be involved in the synthesis of 4-aryl-6-chloro-quinolin-2-ones and 5-aryl-7-chloro-1,4-benzodiazepines, which are known to have anti-hepatitis b virus properties .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body
Result of Action
It is a potential anticancer agent and is used in the synthesis of compounds with anti-hepatitis b virus properties .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-11-9-17(24(2)23-11)19(26)22-16-8-7-12(20)10-14(16)18(25)13-5-3-4-6-15(13)21/h3-10H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHYJDTQYJQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.